molecular formula C15H18N2O B12949909 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

Cat. No.: B12949909
M. Wt: 242.32 g/mol
InChI Key: OZEALBBDQXKEKW-UHFFFAOYSA-N
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Description

9-Benzyl-3-oxa-9-azabicyclo[331]nonane-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure This compound contains a benzyl group, an oxa (oxygen-containing) bridge, an azabicyclo (nitrogen-containing) ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially affecting biological pathways. The carbonitrile group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: This compound is similar in structure but contains a ketone group instead of a carbonitrile group.

    7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile: Another structurally related compound with variations in the positioning of functional groups.

Uniqueness

9-Benzyl-3-oxa-9-azabicyclo[331]nonane-7-carbonitrile is unique due to its specific combination of functional groups and bicyclic structure

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

InChI

InChI=1S/C15H18N2O/c16-8-13-6-14-10-18-11-15(7-13)17(14)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2

InChI Key

OZEALBBDQXKEKW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1N2CC3=CC=CC=C3)C#N

Origin of Product

United States

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